molecular formula C12H15ClN2O4S B5121988 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide

2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide

Cat. No. B5121988
M. Wt: 318.78 g/mol
InChI Key: RULQWFNXWJJIOU-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase inhibitors, which are being investigated for their ability to modulate the immune system and treat a range of autoimmune and inflammatory diseases.

Mechanism of Action

2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a critical role in the signaling pathways that regulate immune cell function. By blocking the activity of these enzymes, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide can reduce the production of pro-inflammatory cytokines and other molecules that contribute to the development of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. In addition, it has been shown to modulate immune cell function and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is its specificity for Janus kinases, which makes it a potentially safer and more effective alternative to other immunosuppressive drugs. However, like all drugs, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has limitations. It may have off-target effects that could lead to unwanted side effects, and its long-term safety and efficacy have not yet been fully established.

Future Directions

There are many potential future directions for research on 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide. One area of interest is the development of more selective Janus kinase inhibitors that could provide even greater therapeutic benefits with fewer side effects. In addition, researchers are investigating the use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in combination with other drugs to enhance its efficacy and reduce the risk of resistance. Finally, there is ongoing research into the role of Janus kinases in a range of diseases beyond autoimmune and inflammatory disorders, which could open up new avenues for the use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide and related compounds.

Synthesis Methods

The synthesis of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is a multistep process that involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine and subsequent reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with chloroacetyl chloride to produce the final product.

Scientific Research Applications

2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been the subject of numerous scientific studies, primarily in the field of immunology and inflammation. It has been investigated for its potential to treat a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has shown promise in the treatment of transplant rejection and graft-versus-host disease.

properties

IUPAC Name

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4S/c13-10-7-9(3-4-11(10)19-8-12(14)16)20(17,18)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULQWFNXWJJIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

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